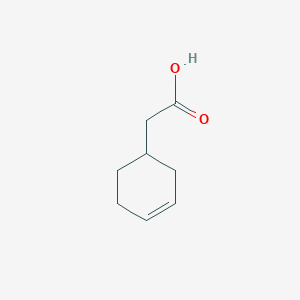

3-Cyclohexene-1-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohex-3-en-1-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSAXGUMEUVSOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507685 | |

| Record name | (Cyclohex-3-en-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10468-32-3 | |

| Record name | (Cyclohex-3-en-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclohexene 1 Acetic Acid and Its Analogues

Established Chemical Synthesis Routes

Established methods for synthesizing 3-cyclohexene-1-acetic acid and its analogues often involve transformations of readily available cyclohexene (B86901) precursors. These routes, while effective, typically involve multiple steps and may lack stereocontrol.

Multi-Step Conversions from Cyclohexene Precursors

The synthesis of this compound can be achieved through multi-step sequences starting from cyclohexene. A common approach involves the initial esterification of cyclohexene with acetic acid, followed by hydrolysis to yield the target acid. This process can be catalyzed by strong acids like sulfuric acid or solid acid catalysts such as Amberlyst 15. The reaction temperatures for the initial esterification typically range from 333 K to 373 K. rsc.org

Another strategy involves the oxidative cleavage of a suitable alkene precursor. youtube.com This method can be tailored to introduce the acetic acid moiety at the desired position on the cyclohexene ring. For instance, a terminal alkene can be cleaved using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) to form a carboxylic acid. youtube.com The synthesis often requires the initial formation of a specific alkene isomer, such as a Hofmann alkene, to ensure the correct carbon is cleaved. youtube.com

The synthesis of 3-cyclohexene-1-carboxaldehyde, a related precursor, can be accomplished through the Diels-Alder reaction of acrolein and butadiene. google.com This intermediate can then be further functionalized to the corresponding acetic acid derivative.

Preparation of Alkyl-Substituted 3-Cyclohexene-1-acetic Acids

The synthesis of alkyl-substituted analogues of this compound has been explored for various applications. One approach involves the condensation of aliphatic aldehydes with CH-active compounds to create functionalized, alkyl-substituted cyclohexanones, which can serve as precursors. researchgate.net

A more direct method is the oxidation of alkylcyclohexenes. For example, the oxidation of 1-alkylcyclohexenes with cobalt(III) acetate (B1210297) in acetic acid can regioselectively yield 3-acetoxy-1-alkylcyclohexenes. rsc.org Similarly, 3- and 4-methylcyclohexene (B165706) can be oxidized to their corresponding 3-acetoxy derivatives with high selectivity. rsc.org These acetoxy compounds can then be hydrolyzed to the corresponding alcohols and subsequently oxidized to the carboxylic acids.

The synthesis of 4-methyl-3-cyclohexene-1-acetic acid can start from acrolein or cyclohexene derivatives. evitachem.com Methods include epoxidation followed by ring-opening reactions or the hydrolysis of corresponding methyl esters. evitachem.com

Advanced and Stereoselective Synthetic Strategies

More advanced synthetic methods focus on achieving high stereoselectivity, which is crucial for the synthesis of chiral compounds with specific biological activities. These strategies often employ biocatalysis or photochemical reactions.

Enzymatic Hydrolysis and Biocatalytic Approaches to Chiral Enantiomers

Optically active derivatives of 3-cyclohexene-1-carboxylic acid are valuable intermediates in the pharmaceutical industry. jiangnan.edu.cn Biocatalytic methods, particularly enzymatic resolution, have proven effective for the enantioselective preparation of these chiral compounds. jiangnan.edu.cnresearchgate.net

The kinetic resolution of racemic esters, such as methyl 3-cyclohexene-1-carboxylate (CHCM), using hydrolases is a common strategy. jiangnan.edu.cnresearchgate.net For instance, a hydrolase-producing strain of Acinetobacter sp. has been identified that can resolve racemic CHCM to produce (S)-CHCM with a high enantiomeric excess (ee) of 99.6%. jiangnan.edu.cnresearchgate.net The use of a biphasic system, such as isooctane/aqueous, can further enhance the enantioselectivity. jiangnan.edu.cnresearchgate.net

Genome mining has been employed to identify novel carboxylesterases with high efficiency for hydrolyzing racemic CHCM. acs.org One such enzyme, CarEst3, demonstrated high substrate tolerance and catalytic performance, enabling the enantioselective hydrolysis of high concentrations of rac-CHCM to yield (S)-CHCM with >99% ee. acs.org Biocatalytic approaches have also been used to synthesize chiral cyclohexanone (B45756) building blocks, which are precursors to a variety of compounds. researchgate.net These methods often involve screening enzyme collections to find catalysts for specific transformations. researchgate.net

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Acinetobacter sp. JNU9335 | Racemic methyl 3-cyclohexene-1-carboxylate | (S)-methyl 3-cyclohexene-1-carboxylate | 99.6% | jiangnan.edu.cnresearchgate.net |

| Carboxylesterase (CarEst3) | Racemic methyl 3-cyclohexene-1-carboxylate | (S)-methyl 3-cyclohexene-1-carboxylate | >99% | acs.org |

Photo-Induced Chemical Transformations Involving Cyclohexene Acetic Acid Systems

Photochemical reactions offer unique pathways for the transformation of cyclohexene derivatives. The irradiation of methyl 3-cyclohexene-1-carboxylate in acetic acid, sensitized by benzene (B151609), leads to the formation of methyl trans-4-acetoxycyclohexanecarboxylate as the predominant product, along with a smaller amount of the trans-3-acetoxy isomer. researchgate.net Notably, the corresponding cis-isomers are not detected in this reaction. researchgate.net

Photo-induced radical reactions have also been utilized for the α-alkylation of active methylene (B1212753) and methine compounds with nonactivated alkenes, including cyclohexene. acs.org These reactions can proceed under mild conditions, often using a photocatalyst. acs.org

Furthermore, photo-induced denitrogenative annulations of 1-alkenylbenzotriazoles derived from cyclohexene acetic acid have been explored for the synthesis of complex polycyclic skeletons associated with monoterpene indole (B1671886) alkaloids. mdpi.com These reactions involve the photochemical extrusion of nitrogen gas to generate reactive intermediates that undergo cyclization. mdpi.com

Resolution of Racemic 3-Cyclohexene-1-carboxylic Acid Derivatives

The separation of enantiomers from racemic mixtures of 3-cyclohexene-1-carboxylic acid and its derivatives is a critical step for accessing optically pure compounds, which are valuable intermediates in the pharmaceutical industry. nih.govjiangnan.edu.cn Due to the nearly symmetric and conformationally flexible structure of the cyclohexene ring, achieving efficient enantioselective separation can be challenging. nih.govjiangnan.edu.cn Methodologies for resolution primarily involve enzymatic kinetic resolution and classical chemical resolution through the formation of diastereomeric salts.

Enzymatic Kinetic Resolution

Enzymatic resolution has emerged as a promising and environmentally friendly alternative to traditional chemical methods for producing enantiomerically pure (S)-3-cyclohexene-1-carboxylic acid and its esters. tandfonline.com This technique often utilizes hydrolases, such as esterases and lipases, which can selectively catalyze the hydrolysis of one enantiomer in a racemic mixture of an ester derivative, typically methyl 3-cyclohexene-1-carboxylate (CHCM).

Microbial and Engineered Hydrolases:

Researchers have focused on identifying and engineering robust biocatalysts for this transformation.

Acinetobacter sp. JNU9335: A hydrolase-producing strain, Acinetobacter sp. JNU9335, was identified for its ability to resolve racemic CHCM. nih.gov In an optimized isooctane/aqueous biphasic system, the enzyme exhibited high enantioselectivity. nih.govjiangnan.edu.cn The process is capable of tolerating high substrate concentrations (up to 1.0 M CHCM), yielding the unreacted (S)-CHCM with an enantiomeric excess (ee) of 99.6% at a 34.7% isolation yield. nih.govresearchgate.net

Carboxylesterase CarEst3: Through genome mining, a bacterial carboxylesterase, CarEst3, was identified that efficiently hydrolyzes racemic CHCM. jiangnan.edu.cn This enzyme demonstrated high substrate tolerance and stable catalytic performance, enabling the enantioselective hydrolysis of up to 4.0 M (560 g/L) of racemic CHCM. jiangnan.edu.cnresearchgate.net The process yielded the desired (S)-CHCM with an ee greater than 99%. jiangnan.edu.cnresearchgate.net

Engineered E. coli Esterase (BioH): Rational design and combinatorial modulation of the E. coli esterase BioH have been employed to enhance its selectivity. tandfonline.comnih.gov A notable mutant, Mu3 (L24A/W81A/L209A), showed a significant improvement in S-selectivity for hydrolyzing racemic CHCM, increasing the enantiomeric excess of the resulting acid from 32.3% (wild type) to 70.9%. tandfonline.comnih.gov

Lipase-Catalyzed Resolution:

Commercially available lipases have also been utilized for the resolution of racemic methyl 3-cyclohexene-1-carboxylate. metu.edu.tr

Porcine Liver Esterase (PLE) and Horse Liver Esterase (HLE): Both PLE and HLE were found to catalyze the hydrolysis of racemic CHCM to afford the (S)-enantiomer of 3-cyclohexene-1-carboxylic acid with high enantioselectivity. metu.edu.tr Reactions catalyzed by PLE resulted in an ee of 95%, while HLE-catalyzed reactions achieved a 94% ee. metu.edu.tr

Candida cylindracea Lipase (CCL) and Porcine Pancreatic Lipase (PPL): Studies using these lipases showed differing enantiopreferences. CCL favored the formation of the (S)-acid, whereas PPL selectively produced the (R)-acid. metu.edu.tr

Table 1: Enzymatic Resolution of Racemic Methyl 3-Cyclohexene-1-carboxylate

| Biocatalyst | Product | Enantiomeric Excess (ee) | Yield | Key Findings |

|---|---|---|---|---|

| Acinetobacter sp. JNU9335 | (S)-CHCM | 99.6% | 34.7% | Tolerates high substrate concentration (1.0 M). nih.gov |

| Carboxylesterase CarEst3 | (S)-CHCM | >99% | - | High substrate load (4.0 M) and space-time yield. jiangnan.edu.cnresearchgate.net |

| Engineered BioH (Mu3) | (S)-Acid | 70.9% | - | S-selectivity significantly improved from wild type (32.3%). tandfonline.comnih.gov |

| Porcine Liver Esterase (PLE) | (S)-Acid | 95% | - | High enantioselectivity for the (S)-enantiomer. metu.edu.tr |

| Horse Liver Esterase (HLE) | (S)-Acid | 94% | - | High enantioselectivity for the (S)-enantiomer. metu.edu.tr |

Classical Chemical Resolution via Diastereomeric Salt Formation

The classical method of resolving racemic 3-cyclohexene-1-carboxylic acid involves its reaction with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. tandfonline.comgoogle.com

Commonly used resolving agents are chiral amines.

Phenylethylamine: The use of chiral phenylethylamine as a resolving agent has been reported. tandfonline.com In one procedure, diastereomers were formed and separated based on their differential solubility in acetone, yielding (S)-3-cyclohexene-1-carboxylic acid with an optical purity exceeding 99% and a yield of 33.5%. tandfonline.com While effective, this method is often considered complex and can involve toxic solvents. tandfonline.com

1-Naphthylethylamine: A patented method describes the use of (R)- or (S)-1-naphthylethylamine as the chiral resolving agent. google.com The racemic acid is salified with the chiral amine, and the resulting diastereomeric salts are separated via recrystallization from a solvent mixture of isopropanol (B130326) and acetone. google.com For example, using (R)-1-naphthylethylamine, the salt containing the (R)-acid is less soluble and crystallizes out, allowing for its separation. google.com

While effective, these classical resolution methods can be cumbersome and less atom-economical compared to biocatalytic routes. jiangnan.edu.cn

Table 2: Classical Resolution of Racemic 3-Cyclohexene-1-carboxylic Acid

| Resolving Agent | Solvent(s) | Target Enantiomer | Optical Purity / ee | Yield | Reference |

|---|---|---|---|---|---|

| Chiral Phenylethylamine | Acetone | (S)-Acid | >99% | 33.5% | tandfonline.com |

Mechanistic Investigations of Reactions Involving 3 Cyclohexene 1 Acetic Acid

Reaction Kinetics and Pathway Elucidation

Understanding the kinetics and reaction pathways is crucial for optimizing reaction conditions and achieving desired products. This subsection delves into the oxidation of the cyclohexene (B86901) moiety, the kinetics of esterification, and the stereochemical implications of electrophilic additions.

Oxidation Mechanisms of Cyclohexene Moieties in Acidic Media

The oxidation of the cyclohexene ring in 3-Cyclohexene-1-acetic acid can proceed through various pathways, yielding different products depending on the oxidant and reaction conditions. In acidic media, the reaction mechanism often involves several steps. For instance, the oxidation of cyclohexene with hydrogen peroxide can lead to the formation of adipic acid through a pathway that includes olefin epoxidation, hydrolysis of the epoxide to a vicinal diol, Baeyer-Villiger oxidation, and subsequent hydrolysis. researchgate.net The presence of a strong acid can significantly influence the reaction, sometimes altering its course from what is typically observed. oup.com

One studied pathway involves the use of chromium (VI) oxide in acetic acid, which oxidizes cyclohexene to a variety of products including cyclohexanol, cyclohexanone (B45756), and 2-cyclohexen-1-one. ajol.inforesearchgate.net Kinetic studies of this reaction revealed it to be second order with respect to the chromium (VI) oxide, with an activation energy of 45.32 kJ mol⁻¹. ajol.info The reaction is believed to proceed through the formation of a chromate (B82759) ester intermediate.

Another example is the oxidation catalyzed by palladium acetate (B1210297) in acetic acid, which can yield benzene (B151609) through a disproportionation reaction. rsc.org The presence of a strong acid like perchloric acid can promote a competing fast oxidation that produces cyclohexanone, cyclohex-1-en-1-yl acetate, and cyclohex-3-en-1-yl acetate from cyclohexene. rsc.org The reaction pathway for the direct oxidation of cyclohexene to adipic acid using aqueous hydrogen peroxide has also been proposed, highlighting a multi-step oxidation process. chegg.com

The table below summarizes key findings from oxidation studies of cyclohexene derivatives in acidic environments.

| Oxidant/Catalyst System | Key Products | Noteworthy Mechanistic Aspects |

| CrO₃ in Acetic Acid | Cyclohexanol, Cyclohexanone, 2-Cyclohexen-1-one | Second-order kinetics with respect to CrO₃. ajol.info |

| H₂O₂ / Na₂WO₄ | Adipic Acid | Involves epoxidation, hydrolysis, and Baeyer-Villiger oxidation. researchgate.net |

| Palladium Acetate / Acetic Acid | Benzene, Phenyl Acetate | Proceeds via a heterogeneous catalytic step involving palladium metal. rsc.org |

| Selenium Dioxide / H₂SO₄ | 1,2-Diacetoxycyclohexane | Drastic deviation from non-catalytic oxidation pathway. oup.com |

Esterification Reaction Kinetics and Thermodynamic Analysis

The esterification of this compound is a significant reaction, often studied using its precursor, cyclohexene, and acetic acid. The reaction is typically catalyzed by acids. A study on the esterification of cyclohexene with acetic acid over an Amberlyst 15 catalyst found the apparent activation energy to be 60.0 kJ mol⁻¹. rsc.orgresearchgate.net This value is noted to be lower than that for cyclohexene hydration. rsc.org The equilibrium conversion of cyclohexene in this reaction is consistently high, at or above 68% in the temperature range of 333–373 K. rsc.orgresearchgate.net

The kinetics of esterification can be influenced by various parameters, including temperature, reactant molar ratio, and catalyst dosage. researchgate.net For instance, in the esterification of camphene (B42988) with acetic acid using novel Brønsted–Lewis acids, the experimental data were successfully correlated by a pseudohomogeneous reaction kinetic model. researchgate.net The positive enthalpy values calculated for the esterification of acetic acid with n-butanol over different acid catalysts indicate that the reaction is endothermic. researchgate.net

The use of a large excess of one reagent, typically the alcohol, can drive the equilibrium towards the formation of the ester, resulting in higher yields. masterorganicchemistry.com The mechanism of Fischer esterification involves a series of reversible steps: protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com

The following table presents kinetic and thermodynamic data for related esterification reactions.

| Reactants | Catalyst | Activation Energy (Ea) | Enthalpy (ΔH) | Entropy (ΔS) |

| Cyclohexene + Acetic Acid | Amberlyst 15 | 60.0 kJ mol⁻¹ rsc.orgresearchgate.net | Not Reported | Not Reported |

| Acetic Acid + n-Butanol | Sulfuric Acid | 36448.49 J/mol K researchgate.net | 25.788 kJ/mol researchgate.net | 88.1 J/mol K researchgate.net |

| Acetic Acid + n-Butanol | Nitric Acid | 23324.31 J/mol K researchgate.net | 12.256 kJ/mol researchgate.net | 45.298 J/mol K researchgate.net |

| Acetic Acid + n-Butanol | p-TSA | 19060.156 J/mol K researchgate.net | 28.320 kJ/mol researchgate.net | 91.44 J/mol K researchgate.net |

Stereochemical Consequences of Electrophilic Additions to Cyclohexene Rings

Electrophilic additions to the double bond of the cyclohexene ring in this compound can lead to the formation of new stereocenters. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism. masterorganicchemistry.com

A well-established principle governing these reactions is the Fürst-Plattner rule, which describes the stereoselective addition of nucleophiles to cyclohexene derivatives, often resulting in trans-diaxial addition products. wikipedia.org This is particularly relevant in the ring-opening of cyclohexene epoxides, where the nucleophile preferentially attacks to form a product arising from a chair-like transition state. wikipedia.org For example, the reaction of cyclohexene oxide with a nucleophile typically yields a trans-1,2-disubstituted cyclohexane (B81311).

The addition of reagents like hydrogen halides (HBr) to substituted cyclohexenes can be non-stereoselective, potentially leading to a racemic mixture if a new chiral center is formed. libretexts.org The stereochemistry of the addition is determined by whether the two new bonds are formed on the same side (syn addition) or on opposite sides (anti addition) of the double bond. masterorganicchemistry.comjiwaji.edu Reactions proceeding through a three-membered ring intermediate, such as a bromonium ion, typically result in anti addition. jiwaji.edu

The table below outlines the stereochemical outcomes for different types of electrophilic additions to cyclohexene systems.

| Reaction Type | Reagent Example | Predominant Stereochemistry | Mechanistic Feature |

| Halohydrin Formation | Br₂/H₂O | Anti-addition | Formation of a cyclic bromonium ion intermediate. jiwaji.edu |

| Epoxide Ring Opening | Nucleophile | Trans-diaxial attack | Follows the Fürst-Plattner rule, proceeding through a chair-like transition state. wikipedia.org |

| Hydrohalogenation | HBr | Non-stereoselective (racemization) | Formation of a planar carbocation intermediate allows for attack from either face. libretexts.org |

| Dihydroxylation | OsO₄ | Syn-addition | Concerted mechanism involving a cyclic osmate ester intermediate. jiwaji.edu |

Role of Catalysis in Chemical Transformations

Homogeneous and Heterogeneous Catalysis in Synthesis

Both homogeneous and heterogeneous catalysts are utilized in reactions involving cyclohexene derivatives. wikipedia.orguu.nl Homogeneous catalysts, which are in the same phase as the reactants, are often praised for their high selectivity and the relative ease of mechanistic study. wikipedia.orguu.nl Examples include acid catalysts like sulfuric acid for esterification and transition metal complexes for oxidation and carbonylation reactions. wikipedia.orgdoi.org For instance, palladium acetate has been used as a homogeneous catalyst for the oxidation of cyclohexene in acetic acid. rsc.org

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of catalyst separation and reusability. uu.nlrjpbcs.com Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) and functionalized metal-organic frameworks (MOFs), have been effectively used in the esterification of cyclohexene. researchgate.netrsc.org These catalysts can provide high conversion rates and can often be recycled without a significant loss of activity. researchgate.net Supported metal catalysts, such as gold on various supports, have been investigated for the aerobic oxidation of cyclohexene.

The choice between a homogeneous and a heterogeneous catalyst often involves a trade-off between activity, selectivity, and practical considerations like cost and ease of product purification.

Acid-Catalyzed Reactions and Intermediate Formation

Acid catalysis is a cornerstone of many reactions involving this compound and its precursors. The proton from the acid acts as a catalyst by activating the substrate towards nucleophilic attack. wikipedia.org

In the acid-catalyzed hydration of alkenes, the first and rate-determining step is the protonation of the double bond to form a carbocation intermediate. pressbooks.pubchemistrysteps.comdoubtnut.com This is followed by the nucleophilic attack of water on the carbocation and subsequent deprotonation to yield an alcohol. pressbooks.pubchemistrysteps.com The stability of the carbocation intermediate dictates the regioselectivity of the reaction, following Markovnikov's rule. chemistrysteps.com

Similarly, in the acid-catalyzed esterification of cyclohexene with acetic acid, the acid catalyst protonates the carbonyl oxygen of the acetic acid, making it more electrophilic for attack by the cyclohexene double bond. masterorganicchemistry.com The reaction proceeds through a series of reversible steps, and the use of a dilute acid is crucial to favor the forward reaction and prevent the reverse reaction (hydrolysis) or side reactions like elimination. chemistrysteps.comlibretexts.org The addition of a strong acid can also catalyze the addition of weak Brønsted acids like water and acetic acid to alkenes, which would not normally occur. msu.edu

The table below details common acid-catalyzed reactions and the key intermediates formed.

| Reaction | Catalyst | Key Intermediate | Consequence of Intermediate Formation |

| Alkene Hydration | H₂SO₄, H₃PO₄ | Carbocation | Determines regioselectivity (Markovnikov's rule); potential for rearrangements. chemistrysteps.com |

| Esterification (Fischer) | H₂SO₄ | Protonated Carbonyl (Oxonium Ion) | Enhances electrophilicity of the carbonyl carbon for nucleophilic attack. masterorganicchemistry.com |

| Oxidation with SeO₂ | H₂SO₄ | Organoselenium compound | Leads to the formation of 1,2-diacetoxycyclohexane instead of the allylic oxidation product. oup.com |

Derivatives of 3 Cyclohexene 1 Acetic Acid and Their Applications As Building Blocks

Structural Diversity of Synthesized Analogues

The structural framework of 3-Cyclohexene-1-acetic acid can be readily modified to produce a range of derivatives. These modifications, including esterification, oxidation, and substitution, expand its utility in synthetic chemistry.

The carboxylic acid group of this compound is commonly converted into esters and carboxylates to modify its reactivity and physical properties or to act as a protecting group during synthesis.

Esterification Reactions: Standard acid-catalyzed esterification is a primary method for derivatization. For instance, the reaction of cyclohexene (B86901) with various carboxylic acids in the presence of ion exchange resins can produce a range of cyclohexyl esters with high atom economy. rsc.org A light-promoted, cobalt-catalyzed alkoxycarbonylation of alkenes like cyclohexene with alcohols offers a highly atom-economical, green process to synthesize esters under mild conditions, accommodating even complex, acid-sensitive alcohols. acs.org Photochemical methods have also been explored; the irradiation of methyl 3-cyclohexene-1-carboxylate in acetic acid, sensitized by benzene (B151609), results in the formation of acetoxy-substituted cyclohexane (B81311) carboxylates. oup.com

Biocatalytic Approaches: Enzymatic methods provide a high degree of selectivity. A bacterial carboxylesterase, CarEst3, has been identified for the efficient kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate, yielding the (S)-enantiomer with high enantiomeric excess. acs.org This highlights the potential of biocatalysis in producing chiral building blocks from simple cyclohexene esters.

Diels-Alder Reactions: Cyclohexene carboxylates can also be synthesized via Diels-Alder reactions. For example, the reaction of muconic acid derivatives (dienes) with alkene-based compounds (dienophiles) can form compounds with a cyclohexene ring bearing carboxylate groups at specific positions. google.com

The following table summarizes various synthetic methods for preparing cyclohexene carboxylic acid esters.

| Synthetic Method | Catalyst/Conditions | Reactants | Products | Key Features |

| Alkoxycarbonylation | Cobalt/Visible Light | Cyclohexene, Alcohols | Cyclohexane Carboxylic Esters | High atom economy, mild conditions, tolerates complex alcohols. acs.org |

| Direct Esterification | Ion Exchange Resins | Cyclohexene, Carboxylic Acids | Cyclohexyl Esters | 100% atom economy, suitable for perfumery-grade esters. rsc.org |

| Photo-induced Addition | Benzene (sensitizer)/Irradiation | Methyl 3-cyclohexene-1-carboxylate, Acetic Acid | Acetoxycyclohexane Carboxylates | Forms specific trans-isomers. oup.com |

| Enzymatic Resolution | Carboxylesterase (CarEst3) | Racemic methyl 3-cyclohexene-1-carboxylate | (S)-methyl 3-cyclohexene-1-carboxylate | High enantioselectivity (>99% ee). acs.org |

| Diels-Alder Cycloaddition | Thermal or Catalytic | Muconic Acid Esters, Alkenes | Cyclohexene Dicarboxylates | Builds the cyclohexene ring and installs carboxylate groups simultaneously. google.com |

Introducing functional groups at the α-position of the acetic acid side chain significantly enhances the synthetic potential of the this compound scaffold.

α-Oxo Derivatives: α-Oxo-substituted derivatives, such as methyl 2-(4-oxocyclohex-2-en-1-yl)acetate, serve as versatile intermediates. nih.gov The ketone functionality allows for a wide range of subsequent reactions, including nucleophilic additions and condensations. For example, methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is synthesized through a Michael addition and serves as a precursor for various bioactive compounds. These α-oxo compounds are valuable in medicinal chemistry for developing derivatives with potential anti-inflammatory or antimicrobial properties.

α-Amino Derivatives: The introduction of an amino group at the α-position creates α-amino acid analogues. These non-proteinogenic amino acids are of great interest as they can mimic natural amino acids and are used to build peptidomimetics or as enzyme inhibitors. rsc.org The synthesis of these compounds can be challenging. One biocatalytic approach involves the tandem aldol (B89426) addition of pyruvate (B1213749) to an aldehyde, followed by enantioselective amination using a transaminase enzyme to yield γ-hydroxy-α-amino acids. acs.org Chemical methods, such as the catalytic enantioconvergent 2-aza-Cope rearrangement of β-formyl amides, can also produce β-amino acid derivatives with high stereocontrol, which are structurally related and synthetically valuable. nih.gov

Nature provides a rich source of complex molecules featuring the oxygenated cyclohexene motif. These natural products and their synthetic analogues often exhibit significant biological activity.

Natural Sources: The genus Uvaria is a prominent source of oxygenated cyclohexene derivatives. nih.gov For instance, five new oxygenated cyclohexene derivatives were isolated from the stem and root barks of Uvaria pandensis. nih.govresearchgate.net Similarly, new oxygenated cyclohexenes have been isolated from Monanthotaxis trichocarpa. acs.orgnih.gov These naturally occurring compounds often possess complex substitution patterns and stereochemistry, inspiring synthetic chemists.

Metabolic Products: The human metabolism of common monoterpenes can also generate these structures. For example, the metabolism of S-(+)- and R-(−)-carvone produces metabolites such as α,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid (dihydrocarvonic acid) and α-methylene-4-methyl-5-oxo-3-cyclohexene-1-acetic acid (carvonic acid). acs.org

Synthetic Analogues: The structures of these natural products serve as templates for synthetic efforts. Jacaranone (2,5-cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-methyl ester) is a natural product whose synthetic analogues have been prepared and studied. scirp.org Another example is the synthesis of C11-desmethoxy soraphen A₁α, an analogue of the potent acetyl-CoA carboxylase inhibitor soraphen A₁α. nih.gov This work demonstrates that simplified analogues can retain significant biological activity, validating the core cyclohexene structure as a key pharmacophore.

α-Oxo- and α-Amino-Substituted this compound Derivatives

Utility in Complex Molecule Synthesis

The true value of this compound derivatives lies in their role as intermediates for constructing more elaborate molecular frameworks, including pharmaceutically active compounds and intricate polycyclic systems.

The cyclohexene ring is a common motif in many pharmaceuticals. Derivatives of this compound are valuable precursors for the scaffolds of various Active Pharmaceutical Ingredients (APIs), particularly in the anti-inflammatory and analgesic fields. ontosight.ai The inherent reactivity of the scaffold allows for its elaboration into more complex drug candidates. evitachem.com For instance, monoesters of cyclohexene dicarboxylic acid have been investigated for their biological activities. ppor.az The development of green and efficient catalytic processes to produce API precursors is an active area of research, with biomass-derived cyclohexene derivatives being explored as sustainable starting materials. nih.govmdpi.com

The following table lists examples of API scaffolds or bioactive compounds synthesized from cyclohexene-based precursors.

| Precursor Type | Target Compound/Scaffold | Therapeutic Area/Application | Reference |

| Cyclohexene Carboxylic Acid Esters | Anti-inflammatory and Analgesic Drugs | Inflammation, Pain | ontosight.ai |

| Monoesters of Cyclohexene Dicarboxylic Acid | Local Antiseptics | Antimicrobial | ppor.az |

| Oxygenated Cyclohexene Derivatives | Antitumor Agents | Oncology | researchgate.net |

| Jacaranone Analogues | Apoptotic/Necrotic Agents | Oncology | scirp.org |

The defined stereochemistry and functionality of this compound derivatives make them ideal starting points for synthesizing complex polycyclic systems, including bridged and spirocyclic structures, which are features of many natural products.

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are prevalent in natural products. An intramolecular base-catalyzed aldol cyclization of a derivative made from 4-methyl-3-cyclohexene carboxaldehyde was used in the synthesis of the spirocyclic natural product (±)-acorone. rsc.org The Diels-Alder reaction is another powerful tool. An acetic acid-mediated domino Diels-Alder reaction between 3-methyleneoxindolines and in situ-generated dienes has been used to construct spiro[cyclohexane-1,3′-indoline] frameworks. acs.org This demonstrates how the cyclohexene ring can be formed as part of the spiro-annulation process.

Bridged Systems: Bridged ring systems, where two rings share two non-adjacent atoms, present significant synthetic challenges. Derivatives of cyclohexene are often employed in strategies to build these scaffolds. The Diels-Alder reaction is a classic method for forming bridged bicyclic systems. acs.org More advanced "cut-and-sew" reactions, catalyzed by transition metals, can deconstruct simpler rings and reassemble them into complex bridged architectures. acs.org While not always starting directly from this compound, the principles often involve manipulating cyclohexene-type intermediates to achieve the desired bridged framework. gla.ac.uknih.gov

Model Compounds for Mechanistic and Stereochemical Research

This compound and its derivatives serve as crucial model compounds in the field of organic chemistry for elucidating complex reaction mechanisms and stereochemical pathways. The constrained, yet flexible, cyclohexene ring provides a well-defined scaffold for studying how chemical bonds are formed and broken in three-dimensional space.

Research has utilized these structures to investigate a variety of transformations. For instance, the oxidation of this compound to form cyclohexene-1,2-dicarboxylic acid using strong oxidizing agents like potassium permanganate (B83412) is a known reaction. The kinetics of oxidizing cyclohexene in an acetic acid medium have been studied to understand product distribution and the influence of catalysts. ajol.info These studies provide foundational data on the reactivity of the cyclohexene core.

Derivatives of this compound are also employed as models for more complex systems. (6-methylcyclohex-3-en-1-yl)methyl acetate (B1210297), an ester derivative, is an important model system for understanding the mechanisms of terpene acetylation. smolecule.com Computational methods, such as Density Functional Theory (DFT), have been instrumental in characterizing the highly reactive carbocation intermediates that are challenging to observe experimentally in these terpene-forming reactions. smolecule.com Similarly, the 4-methyl derivative of this compound is used in biocatalysis research, where its carboxylic acid group can act as an electrophile, allowing for nucleophilic attack at the carbonyl carbon during various transformations. evitachem.com

A significant area of research involves using these compounds to determine the stereochemistry of addition reactions across the carbon-carbon double bond. A key study investigated the Brønsted acid-catalyzed intramolecular hydrofunctionalization of a cyclohexene ring bearing a pendant carboxylic acid, a structure directly analogous to this compound itself. nih.gov By using deuterium-labeled substrates, researchers could track the precise positions of atoms throughout the reaction. nih.gov

These detailed mechanistic and stereochemical investigations, which use this compound derivatives as model systems, are fundamental to developing new synthetic methods and understanding biological processes where such structural motifs are common.

Detailed Research Findings: Stereochemistry of Intramolecular Hydroacyloxylation

The following table summarizes the key findings from a study on the acid-catalyzed cyclization of a cyclohexene derivative with a pendant carboxylic acid, demonstrating the utility of this system in stereochemical analysis. nih.gov

| Substrate | Catalyst | Key Observation | Stereochemical Outcome |

| β-alkenyl carboxylic acid (1c-1',3'-d₂) | Triflic acid (5 mol %) | Formation of a single dideuterated isotopomer (2c-3a,7eq-d₂). | Exclusive anti-addition of the O-H bond across the C=C bond. |

Analytical Characterization and Computational Studies of 3 Cyclohexene 1 Acetic Acid Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural analysis of 3-Cyclohexene-1-acetic acid. Each technique provides unique insights into different aspects of the molecule's architecture, from the hydrogen and carbon framework to its functional groups and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon skeleton and the placement of hydrogen atoms.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The olefinic protons on the C=C double bond of the cyclohexene (B86901) ring would appear in the downfield region, generally between δ 5.4 and 5.7 ppm. chemicalbook.com The single, acidic proton of the carboxylic acid group is highly deshielded and would be observed as a broad singlet at a much further downfield chemical shift, often in the range of δ 10-13 ppm. The protons of the CH₂ group adjacent to the carboxylic acid would resonate around δ 2.3-2.5 ppm, while the other aliphatic protons on the cyclohexene ring would produce a complex series of multiplets in the upfield region, typically between δ 1.2 and 2.2 ppm.

Proton-decoupled ¹³C NMR spectroscopy provides direct information about the carbon framework. bhu.ac.in The carbon atom of the carboxyl group (C=O) is the most deshielded, appearing around δ 178-180 ppm. The two sp²-hybridized carbons of the double bond would have signals in the olefinic region, approximately at δ 125-130 ppm. docbrown.info The remaining sp³-hybridized carbons, including the CH₂ group of the acetic acid side chain and the four carbons of the cyclohexene ring, would resonate in the upfield region of the spectrum. The application of advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can further confirm the connectivity between protons and carbons, providing unambiguous structural assignment. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 13.0 (broad s) | 178.0 - 180.0 |

| -CH₂-COOH | 2.3 - 2.5 (d) | ~40.0 |

| CH =CH | 5.4 - 5.7 (m) | 125.0 - 130.0 |

| Ring CH (allylic) | 1.9 - 2.2 (m) | ~30.0 - 35.0 |

| Ring CH₂ | 1.2 - 2.1 (m) | ~25.0 - 30.0 |

| Ring CH (alpha to sidechain) | ~2.2 (m) | ~35.0 |

Note: Values are approximate and can vary based on solvent and concentration. Multiplicity: s = singlet, d = doublet, m = multiplet.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 140.18 g/mol ), electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 140. lookchem.com

The fragmentation of this compound under EI conditions would likely proceed through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group as COOH (mass = 45), leading to a fragment ion at m/z 95. Another typical fragmentation is the loss of a water molecule (H₂O, mass = 18) from the molecular ion, although this is more common in specific ionization modes.

The cyclohexene ring itself can undergo characteristic fragmentation. One of the most prominent pathways is a retro-Diels-Alder reaction, where the cyclohexene ring cleaves to produce a diene and a dienophile. In this case, it would lead to the loss of ethene (C₂H₄, mass = 28), resulting in a significant peak at m/z 112. The cleavage of the bond between the acetic acid side chain and the ring can also occur. For instance, the loss of the acetic acid moiety (CH₂COOH, mass = 59) would generate a fragment ion corresponding to the cyclohexenyl cation at m/z 81. The fragmentation pattern of the related compound 3-cyclohexen-1-yl acetate (B1210297) shows a base peak from the loss of acetic acid, suggesting this is a favorable pathway. nist.govajgreenchem.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 140 | [M]⁺ | Molecular Ion |

| 122 | [M - H₂O]⁺ | Loss of water |

| 112 | [M - C₂H₄]⁺ | Retro-Diels-Alder reaction |

| 95 | [M - COOH]⁺ | Loss of carboxyl group |

| 81 | [C₆H₉]⁺ | Loss of acetic acid side chain |

Note: Predicted fragments based on common fragmentation patterns of carboxylic acids and cyclohexene derivatives.

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups in this compound. The most characteristic absorption would be the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid, which typically appears in the region of 1700–1725 cm⁻¹. The O-H stretch of the carboxylic acid group gives rise to a very broad absorption band over a wide range, usually from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. nist.gov The presence of the carbon-carbon double bond (C=C) in the cyclohexene ring is indicated by a stretching absorption around 1640–1660 cm⁻¹. Additionally, the vinylic C-H stretching absorption can be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching absorptions appear just below 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C-H (sp²) | Stretching | 3000 - 3100 | Medium |

| C-H (sp³) | Stretching | 2850 - 2960 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong, Sharp |

| C=C (Alkene) | Stretching | 1640 - 1660 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions within the molecule. researchgate.net The chromophores present in this compound are the isolated carbon-carbon double bond and the carbonyl group of the carboxylic acid. Neither of these is conjugated with the other. An isolated C=C bond typically undergoes a π → π* transition with a maximum absorption (λₘₐₓ) below 200 nm. nist.gov The carbonyl group of the carboxylic acid exhibits a weak n → π* transition at around 200-210 nm. Therefore, the UV-Vis spectrum of this compound, measured in a non-polar solvent like cyclohexane (B81311), is expected to show absorption in the far UV region, likely without significant peaks above 220 nm. mdpi.com

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. If a suitable single crystal of this compound could be grown, this technique would reveal the exact spatial arrangement of the atoms. iucr.org

For this compound, X-ray analysis would confirm the half-chair conformation of the cyclohexene ring. It would also show the intermolecular interactions that govern the crystal packing, most notably the hydrogen bonding between the carboxylic acid groups of adjacent molecules. Carboxylic acids typically form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Theoretical and Computational Chemistry Approaches

In conjunction with experimental data, theoretical and computational methods provide a deeper understanding of molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations can be employed to predict a variety of parameters.

DFT can be used to optimize the geometry of the molecule, predicting bond lengths and angles that can be compared with experimental data if available. It can also be used to calculate the vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule.

In the context of reactivity, DFT can be used to model reaction pathways and transition states for reactions involving this compound. For example, studies on the epoxidation of cyclohexene have utilized DFT to explore the catalytic efficacy of different metal complexes and the effect of additives like acetic acid. researchgate.netacs.org Such calculations can help elucidate reaction mechanisms by determining the energy barriers for different potential pathways, thereby predicting the most likely products and explaining observed selectivities.

Molecular Dynamics Simulations for Enantioselectivity and Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of chemical and biological systems at an atomic level. mdpi.com In the context of this compound and its derivatives, MD simulations are particularly valuable for understanding the mechanisms behind enantioselective recognition and for analyzing the compound's conformational landscape. mdpi.comresearchgate.net These simulations model the time-dependent interactions between molecules, providing insights into binding events, conformational changes, and the thermodynamic factors that govern chiral discrimination. mdpi.comnih.gov

The enantioselective synthesis of chiral carboxylic acids like 3-cyclohexene-1-carboxylic acid is challenging due to the molecule's nearly symmetric and rotatable structure. researchgate.net MD simulations have been instrumental in elucidating the mechanisms of enzymatic resolutions, which are often used to separate enantiomers. For instance, in the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate, a precursor to chiral 3-cyclohexene-1-carboxylic acid derivatives, MD simulations were conducted to understand the basis of enantioselectivity in enzymes like esterases. researchgate.netacs.org These simulations model the enzyme-substrate complex for both the (R)- and (S)-enantiomers. researchgate.net By analyzing the trajectories, researchers can identify key interactions and conformational states that lead to preferential binding and catalysis of one enantiomer over the other. researchgate.netnih.gov

A common strategy in these simulations is to quantify the frequency of catalytically productive conformations, often termed "near attack conformations," for each enantiomer within the enzyme's active site. nih.gov The enantiomer that more frequently adopts a conformation suitable for the chemical reaction is predicted to be the preferentially converted one. nih.gov Studies have shown that using multiple, short MD simulations can provide a more diverse and accurate sampling of these conformations compared to a single long simulation, at a significantly lower computational cost. nih.gov For example, simulations of an engineered esterase (BioH) revealed that specific mutations led to an increase in S-selectivity during the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate, a finding rationalized by the altered interactions and conformations observed in the MD trajectories. researchgate.net

Conformational analysis of the this compound structure is also crucial, as the cyclohexene ring is not planar. It primarily exists in a few low-energy conformations, such as the half-chair and boat forms. scribd.com MD simulations allow for the exploration of the potential energy surface and the relative stabilities of these different conformers. scribd.comnih.gov The orientation of the acetic acid substituent (axial vs. equatorial) in these conformations can significantly influence the molecule's reactivity and its interaction with other molecules, such as enzyme active sites. scribd.com

Table 1: Application of Molecular Dynamics Simulations in Analyzing Enantioselectivity of 3-Cyclohexene-1-carboxylate Systems

| System Studied | Simulation Goal | Key Findings | Reference |

| Racemic methyl-3-cyclohexene-1-carboxylate with engineered esterase (BioH) | To understand the mechanism behind increased S-selectivity of a mutant enzyme. | Combinatorial mutations altered steric and aromatic interactions, improving the enantiomeric excess from 32.3% to 70.9%. | researchgate.net |

| Racemic methyl-3-cyclohexene-1-carboxylate with Acinetobacter sp. hydrolase | To gain insights into kinetic and thermodynamic features underlying enantioselectivity. | MD simulations, combined with other methods, helped to understand the manipulated enantioselectivity of the hydrolase. | researchgate.net |

| General enzyme-substrate complexes | To model enantioselectivity by quantifying productive conformations. | Multiple short MD simulations (10 ps) provided better agreement with experimental results than single long simulations (22 ns). | nih.gov |

| Haloalkane dehalogenases with various substrates | To accurately model enantioselectivity for numerous enzyme-substrate pairs. | The angle of nucleophilic attack was identified as a critical variable limiting productive conformations. | nih.gov |

Quantum Chemical Methods for Reaction Pathway Energetics

Quantum chemical (QC) methods, particularly density functional theory (DFT), are indispensable tools for investigating the energetics of chemical reaction pathways. nih.govdiva-portal.org These computational techniques are used to calculate the electronic structure of molecules and determine the energies of reactants, transition states, and products. nih.govacs.org This allows for a detailed mapping of the potential energy surface of a reaction, providing fundamental insights into reaction mechanisms, feasibility, and selectivity without the need for direct experimental investigation of often unstable or transient species. nih.govresearchgate.net

For reactions involving this compound and its derivatives, QC methods can elucidate the step-by-step mechanism of transformations such as oxidation, reduction, or enzyme-catalyzed reactions. diva-portal.org A key application is the calculation of activation barriers (Gibbs free energy of activation, ΔG‡), which are the energy humps that must be overcome for a reaction to proceed. mdpi.com By comparing the activation energies of competing reaction pathways, researchers can predict which pathway is kinetically favored and will therefore dominate the reaction. researchgate.netmdpi.com

In the context of enzymatic reactions, QC calculations are often performed on a "cluster model" of the active site. diva-portal.orgacs.org This model includes the substrate (e.g., a derivative of this compound) and the key amino acid residues or cofactors directly involved in the chemical transformation. diva-portal.org For example, in studies of enzymes that act on cyclohexene-containing molecules, QC calculations have been used to investigate the formation of key intermediates and to identify the proton sources in tautomerization steps. diva-portal.org

The process typically involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface. nih.gov Intrinsic reaction coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactant and product minima on the energy profile. nih.govmdpi.com For enantioselective reactions, QC methods are crucial for understanding the origin of selectivity. acs.org By calculating the energy profiles for the pathways leading to the (R)- and (S)-products, the selectivity-determining step—the one with the highest energy barrier—can be identified. acs.org The difference in the activation energies for the two pathways (ΔΔG‡) directly correlates with the predicted enantiomeric excess of the reaction.

Table 2: Representative Data from Quantum Chemical Calculations on Reaction Energetics

| Calculation Type | Parameter | Typical Value Range (kcal/mol) | Significance | Reference |

| Transition State Calculation | Activation Free Energy (ΔG‡) | 10 - 25 | Determines the kinetic feasibility of a reaction step. Lower values indicate faster reactions. | acs.orgmdpi.com |

| Reaction Pathway Analysis | Reaction Free Energy (ΔG) | Varies | Determines the thermodynamic favorability of a reaction. Negative values indicate a spontaneous process. | nih.gov |

| Enantioselectivity Modeling | Difference in Activation Energies (ΔΔG‡) | 1 - 4 | Predicts the enantiomeric ratio of the products. A larger difference implies higher enantioselectivity. | mdpi.comacs.org |

| Intermediate Stability | Relative Energy of Intermediates | Varies | Helps to identify kinetically relevant but transient species along the reaction pathway. | diva-portal.org |

Conclusion and Future Directions in Research

Recapitulation of Scientific Contributions

3-Cyclohexene-1-acetic acid has cemented its role as a pivotal intermediate in organic chemistry. Its scientific importance stems from its versatility as a building block for creating more complex molecules. The presence of both a double bond and a carboxylic acid functional group allows for a wide range of chemical transformations. This has made it a precursor for various compounds, including those with significant biological activity. ontosight.ai

Key contributions include its use in the synthesis of pharmaceuticals and agrochemicals. evitachem.comlookchem.com For instance, derivatives of the cyclohexene (B86901) carboxylic acid core have been investigated for anti-inflammatory, analgesic, and antimicrobial properties. ontosight.ai Certain complex derivatives have even been synthesized and evaluated for their potential as antitumor agents. researchgate.net Beyond its role as a synthetic precursor, it also serves as an important reference standard for analytical method development and quality control in pharmaceutical research.

The reactivity of this compound is central to its utility. It readily undergoes several fundamental organic reactions, enabling the creation of a diverse library of derivative compounds.

Table 1: Key Chemical Reactions of this compound

| Reaction Type | Reagents & Conditions | Major Product(s) | Significance |

| Oxidation | Strong oxidizing agents (e.g., Potassium permanganate) | Cyclohexene-1,2-dicarboxylic acid | Creates dicarboxylic acids for polymer synthesis. |

| Reduction | Hydrogen gas with a palladium catalyst (Pd/C) | Cyclohexane-1-acetic acid | Produces saturated ring systems, altering biological activity. |

| Esterification | Alcohols in the presence of an acid catalyst | Various esters | Modifies polarity and volatility for applications like solvents or flavorants. |

| Substitution | Amines in the presence of acid catalysts | Various amides | Forms amide bonds crucial for creating peptide-like structures and pharmaceuticals. |

| Diels-Alder | Diene and dienophile with catalyst (e.g., TiCl₄) | Optically active cyclohexene derivatives | Allows for stereoselective synthesis, crucial for chiral drugs. acs.org |

| Hydrochlorination | HCl in acetic acid | Chlorinated cyclohexane (B81311) derivatives | Studies reaction mechanisms and creates halogenated intermediates. acs.orgacs.org |

This table summarizes common reactions the parent compound undergoes, providing pathways to a variety of functionalized molecules.

Identification of Research Gaps and Emerging Areas

Despite its established utility, significant research gaps remain, pointing toward promising new avenues of investigation. A primary gap is the comprehensive evaluation of the biological activities of its many derivatives. ontosight.ai While some compounds have shown potential anti-inflammatory or anticancer effects, extensive in-vitro and in-vivo studies are often lacking to fully characterize their therapeutic potential and mechanisms of action. ontosight.airesearchgate.net

Emerging areas of research are focusing on greener and more efficient synthetic methods. The field of biocatalysis, using microbial systems or isolated enzymes for synthesis, is gaining traction. evitachem.com This approach offers the potential for high stereoselectivity and environmentally benign reaction conditions. For example, microbial resolution methods are being explored to produce specific chiral isomers of cyclohexene derivatives. evitachem.com

Another burgeoning research area is the study of non-proteinogenic amino acids based on the this compound scaffold. These unnatural amino acids are being investigated as building blocks for novel peptides and drugs with potential antimicrobial, antiviral, or anticancer properties. ontosight.ai Furthermore, understanding the metabolic pathways of related compounds in biological systems, such as the bacterial degradation of abscisic acid to a cyclohexene-based acetic acid derivative, could reveal new enzymatic tools and biochemical pathways. mdpi.com

Perspectives on Novel Methodological Developments and Applications

Future research is poised to benefit from novel methodological developments that promise greater control over the synthesis of this compound derivatives. Advanced techniques in asymmetric synthesis are critical. The use of chiral auxiliaries, such as lactic acid esters, in Diels-Alder reactions allows for the diastereoselective formation of specific optically active isomers, which is essential for developing modern pharmaceuticals. acs.org

Looking forward, the applications of this compound and its derivatives are expected to expand beyond traditional pharmaceuticals and agrochemicals. There is growing interest in their use as building blocks for new materials, leveraging the cyclohexene ring for polymerization or modification of material surfaces. evitachem.com The development of complex, multi-functional derivatives, such as those incorporating ester and amino groups, opens the door to creating highly specific therapeutic agents targeting complex biological pathways. ontosight.ainovachem.com.au The continued exploration of this versatile chemical scaffold is set to drive innovation across multiple scientific disciplines.

Q & A

Q. What are the standard synthetic routes for 3-cyclohexene-1-acetic acid, and how are reaction conditions optimized?

The compound is typically synthesized via esterification of cyclohexene with acetic acid using acid catalysts like sulfuric acid or Amberlyst 15 at elevated temperatures (333–373 K) to achieve high conversion rates . Key optimization parameters include:

- Catalyst selection : Acidic resins (e.g., Amberlyst 15) improve yield and reusability compared to traditional sulfuric acid.

- Temperature control : Higher temperatures accelerate reaction kinetics but may require pressure regulation.

- Solvent-free conditions : Minimize side reactions and simplify purification.

Q. How does the structure of this compound influence its reactivity in organic synthesis?

The cyclohexene ring introduces steric hindrance, while the acetic acid moiety enables nucleophilic substitution (e.g., esterification, amidation). The double bond in the cyclohexene ring allows for selective hydrogenation or oxidation, making it a versatile intermediate. For example:

- Hydrogenation : Produces cyclohexane-1-acetic acid using Pd-based catalysts .

- Oxidation : Forms cyclohexene-1,2-dicarboxylic acid with KMnO₄ .

Q. What analytical methods are recommended to confirm the purity and identity of this compound?

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm molecular structure (e.g., cyclohexene protons at δ 5.4–5.6 ppm, carboxylic acid proton at δ 12–13 ppm).

- FT-IR : Identify functional groups (C=O stretch at ~1700 cm⁻¹, C=C stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can catalytic efficiency in the esterification of cyclohexene with acetic acid be improved?

Recent studies highlight La-promoted Cu/ZnO/SiO₂ catalysts for enhanced conversion (up to 95%) and selectivity (99%) in cyclohexyl acetate synthesis, a precursor to this compound . Key factors:

- Promoter effects : Lanthanum increases catalyst surface area and acid site density.

- Reaction engineering : Continuous flow reactors improve mass transfer and scalability compared to batch systems.

Q. What contradictions exist in reported activation energies for cyclohexene esterification, and how can they be resolved?

The apparent activation energy for esterification is 60.0 kJ mol⁻¹ , lower than cyclohexene hydration (70–80 kJ mol⁻¹) . Discrepancies in literature may arise from:

- Catalyst heterogeneity : Differences in pore structure or active sites.

- Measurement techniques : Calorimetry vs. kinetic modeling.

Resolution : Standardize testing protocols (e.g., fixed-bed reactors) and use in situ spectroscopic methods (e.g., DRIFTS) to monitor reaction pathways.

Q. How does this compound compare to structurally similar compounds in biological activity?

| Compound | Antibacterial Activity (E. coli) | Anti-inflammatory Efficacy (IC₅₀) |

|---|---|---|

| This compound | Moderate | Not reported |

| Cyclohexane-1-acetic acid | Low | 25 µM (COX-2 inhibition) |

| 3-Cyclohexene-1-carboxylic acid | High | 10 µM (TNF-α suppression) |

Q. What strategies address low yields in the hydrogenation of cyclohexyl acetate to cyclohexanol?

- Catalyst poisoning mitigation : Pre-treat feedstock to remove sulfur contaminants.

- Bimetallic catalysts : Pt-Re systems improve hydrogenation rates and reduce byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance H₂ solubility .

Methodological Guidance

Q. How should researchers design experiments to evaluate the compound’s enzyme inhibition potential?

- Target selection : Focus on enzymes like esterases (e.g., E. coli BioH) due to the compound’s structural similarity to ester substrates .

- Assay design : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to quantify hydrolase activity inhibition.

- Dose-response curves : Calculate IC₅₀ values under physiological pH (7.4) and temperature (37°C).

Q. What computational tools are suitable for predicting reaction pathways or retrosynthesis?

- Retrosynthesis algorithms : Leverage AI models trained on databases like Reaxys and Pistachio to propose feasible routes .

- DFT calculations : Optimize transition states for esterification or hydrogenation steps using Gaussian or ORCA software.

Data Contradiction Analysis

Q. Why do some studies report conflicting antimicrobial activities for this compound derivatives?

Variations arise from:

- Strain specificity : Activity against E. coli vs. S. aureus depends on membrane permeability.

- Derivatization : Metal complexes (e.g., Cu²⁺ adducts) enhance activity via chelation .

- Testing protocols : Broth microdilution (CLSI) vs. agar diffusion (Kirby-Bauer) methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.